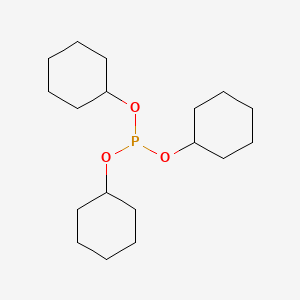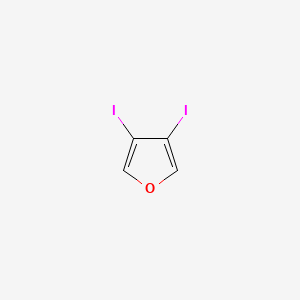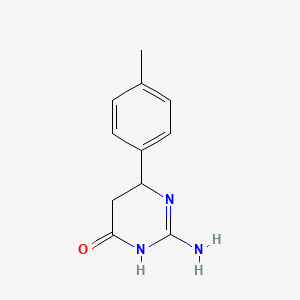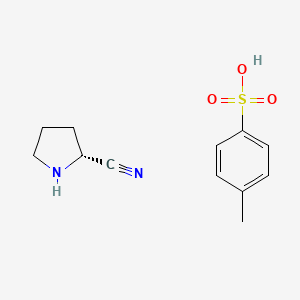
4,5-dimethyl-3,6-dihydro-2H-oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-3,6-dihydro-2H-oxazine is a heterocyclic organic compound that features a six-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4,5-dimethyl-3,6-dihydro-2H-oxazine involves the reaction of acetylene dicarboxylates with aromatic and aliphatic amines in the presence of formaldehyde. This reaction is typically promoted by catalysts such as ytterbium triflate, which facilitates the formation of the six-membered N,O-heterocyclic nucleus through a series of domino hydroamination, Prins reaction, cyclization, and dehydration reactions .
Industrial Production Methods
the use of multicomponent reactions (MCRs) and rare earth metal triflates as catalysts suggests that scalable and efficient production methods could be developed based on these principles .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-3,6-dihydro-2H-oxazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazine N-oxides.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxazine N-oxides, while reduction reactions produce amine derivatives. Substitution reactions result in functionalized oxazine compounds with diverse chemical properties .
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-3,6-dihydro-2H-oxazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials with specific chemical and physical properties .
Wirkmechanismus
The mechanism of action of 4,5-dimethyl-3,6-dihydro-2H-oxazine involves its interaction with various molecular targets and pathways. For instance, its bioactive derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,5-dimethyl-3,6-dihydro-2H-oxazine include other oxazine derivatives such as:
- 3,4,5-Trisubstituted-3,6-dihydro-2H-1,3-oxazines
- Benzoxazines
- Benzoxazinones
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the ring structure. This unique arrangement imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
4,5-dimethyl-3,6-dihydro-2H-oxazine |
InChI |
InChI=1S/C6H11NO/c1-5-3-7-8-4-6(5)2/h7H,3-4H2,1-2H3 |
InChI-Schlüssel |
SZVLSXVIKPPAGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CONC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[(1-Piperidino)methyl]phenylzinc iodide](/img/structure/B13908563.png)


